4-chloro-N,3-dimethylaniline 4-chloro-N,3-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15740508
InChI: InChI=1S/C8H10ClN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3
SMILES:
Molecular Formula: C8H10ClN
Molecular Weight: 155.62 g/mol

4-chloro-N,3-dimethylaniline

CAS No.:

Cat. No.: VC15740508

Molecular Formula: C8H10ClN

Molecular Weight: 155.62 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N,3-dimethylaniline -

Specification

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
IUPAC Name 4-chloro-N,3-dimethylaniline
Standard InChI InChI=1S/C8H10ClN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3
Standard InChI Key DLJHMBHVBDEAOX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)NC)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Chloro-N,3-dimethylaniline is systematically named according to IUPAC conventions as 4-chloro-N,3-dimethylbenzenamine. Its molecular structure consists of a benzene ring with three substituents:

  • A chlorine atom at the 4-position (para to the amino group).

  • A methyl group at the 3-position (meta to the amino group).

  • A dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2) at the nitrogen atom .

The compound’s molecular formula (C8H10ClN\text{C}_8\text{H}_{10}\text{ClN}) and weight (155.62 g/mol) are consistent with its aromatic amine classification. Key identifiers include:

PropertyValueSource
CAS Registry Number150084-31-4
Molecular FormulaC8H10ClN\text{C}_8\text{H}_{10}\text{ClN}
Molecular Weight155.62 g/mol
IUPAC Name4-chloro-N,3-dimethylaniline

Spectroscopic and Structural Data

The compound’s structure is validated through spectroscopic techniques:

  • SMILES Notation: Clc1cc(c(cc1)N(C)C)C.

  • InChI Key: XNFFKFXWTMGZSW-UHFFFAOYSA-N.

  • 13C NMR: Peaks at 151.98 ppm (C-N), 137.57 ppm (C-Cl), and 41.83 ppm (N-CH3) .

The planar benzene ring and electron-withdrawing chlorine atom influence reactivity, facilitating electrophilic substitutions at the ortho and para positions relative to the amino group.

Synthesis and Manufacturing

Catalytic Methylation Approaches

A prominent synthesis route involves the methylation of 4-chloro-3-methylaniline using formic acid (HCO2H\text{HCO}_2\text{H}) and a platinum-on-carbon (Pt/C\text{Pt/C}) catalyst. This method achieves high yields (74–91%) under mild conditions (toluene solvent, 80°C) :

4-Chloro-3-methylaniline+HCO2HPt/C4-Chloro-N,3-dimethylaniline+CO2+H2O\text{4-Chloro-3-methylaniline} + \text{HCO}_2\text{H} \xrightarrow{\text{Pt/C}} \text{4-Chloro-N,3-dimethylaniline} + \text{CO}_2 + \text{H}_2\text{O}

Key advantages include:

  • Selectivity: Minimal byproducts due to controlled methyl group transfer.

  • Scalability: Compatible with industrial-scale production .

Alternative Pathways

Vulcanchem reports synthesis from N(1(3bromo4methylphenyl)ethyl)4chloro3methylanilineN-(1-(3-bromo-4-methylphenyl)ethyl)-4-chloro-3-methylaniline, involving bromine substitution and reductive amination. This method requires precise temperature control (50–70°C) and palladium catalysts to avoid over-reduction.

Industrial and Research Applications

Pharmaceutical Intermediates

4-Chloro-N,3-dimethylaniline is a precursor to antihistamines and antipsychotic agents. Its dimethylamino group enhances lipid solubility, improving blood-brain barrier penetration in drug candidates . For example, it is used in the synthesis of:

  • Antidepressants: Structural analogs inhibit serotonin reuptake.

  • Anticancer Agents: Chlorine substitution aids DNA intercalation.

Agrochemical Uses

In agrochemicals, the compound derivatives act as herbicides and fungicides. The chlorine atom disrupts fungal cell membranes, while the dimethylamino group stabilizes interactions with plant enzymes.

HazardPrecautionary MeasuresSource
Skin irritationWear gloves, face protection
Respiratory toxicityUse fume hoods
Environmental persistenceAvoid waterway disposal

Regulatory Status

The compound is labeled with the signal word “Warning” under GHS classifications. Precautionary codes include P261 (avoid inhalation) and P305+P351+P338 (eye exposure protocol).

Recent Research and Innovations

Catalytic Functionalization

Recent studies highlight its role in cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl structures, valuable in material science .

Environmental Degradation

Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ effectively degrade 4-chloro-N,3-dimethylaniline in wastewater, minimizing ecological impact.

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